1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core structure with a benzyl group at the nitrogen atom and an iodine atom at the fourth position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione can be synthesized through several methods. One common approach involves the iodination of 1-benzyl-2,3-dihydro-1H-indole-2,3-dione using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically occurs in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in reduced indole derivatives, such as alcohols or amines.
Scientific Research Applications
1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Benzyl-4-chloro-2,3-dihydro-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.
1-Benzyl-4-bromo-2,3-dihydro-1H-indole-2,3-dione: Contains a bromine atom, which also affects its reactivity and applications.
Uniqueness: 1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and potential applications. The iodine atom makes it more suitable for certain substitution reactions and can enhance its biological activity compared to similar compounds with different halogens.
Properties
IUPAC Name |
1-benzyl-4-iodoindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTWUOXHAXTIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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